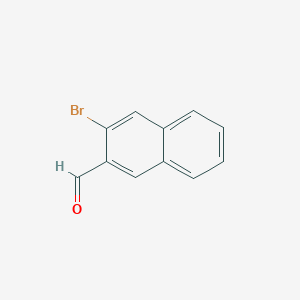

3-Bromo-2-naphthaldehyde

Descripción

Significance of Naphthalene (B1677914) Derivatives in Organic Synthesis and Functional Materials Research

Naphthalene, a polycyclic aromatic hydrocarbon composed of two fused benzene (B151609) rings, serves as a fundamental building block in the synthesis of a wide array of organic molecules. numberanalytics.comijrpr.comalgoreducation.com Its derivatives are integral to the production of dyes, pigments, pharmaceuticals, and polymers. numberanalytics.comnumberanalytics.com The reactivity of the naphthalene core allows for various chemical transformations, making it a versatile intermediate in creating complex molecular architectures. ijrpr.comnumberanalytics.com In the realm of materials science, naphthalene-based compounds are investigated for their potential in developing organic light-emitting diodes (OLEDs) and other functional materials due to their electronic and optical properties. nih.govsmolecule.com

Overview of Halogenated Aromatic Aldehydes in Contemporary Chemical Research

Halogenated aromatic aldehydes are a significant class of compounds in modern chemical research, valued for their reactivity and utility as synthetic intermediates. The presence of a halogen atom and an aldehyde group on an aromatic ring provides two distinct reactive sites. The aldehyde group can undergo nucleophilic addition and condensation reactions, while the halogen atom can be displaced through nucleophilic substitution or participate in cross-coupling reactions. researchgate.net This dual reactivity makes them valuable precursors for constructing more complex molecules, including pharmaceuticals and agrochemicals. nih.govresearchgate.net Research has also explored the transformations of halogenated aromatic aldehydes, including oxidation to carboxylic acids and reduction to alcohols. nih.govasm.org

Research Trajectories and Potential of 3-Bromo-2-naphthaldehyde in Advanced Chemical Sciences

This compound, with its specific substitution pattern, presents unique opportunities for synthetic innovation. The bromine atom at the 3-position and the aldehyde at the 2-position on the naphthalene framework allow for targeted chemical modifications. This specific arrangement influences the electronic properties and steric environment of the molecule, potentially leading to novel reaction pathways and the synthesis of unique molecular structures. Current research trajectories focus on leveraging this reactivity for the development of new synthetic methodologies and the creation of advanced materials with tailored properties. The potential applications of this compound and its derivatives are being explored in areas such as catalysis, and the development of new organic functional materials.

Chemical Profile of this compound

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 89005-11-8 |

| Molecular Formula | C₁₁H₇BrO |

| Molecular Weight | 235.08 g/mol |

| Appearance | Not explicitly found in search results |

| Melting Point | Not explicitly found in search results |

| Boiling Point | Not explicitly found in search results |

| Solubility | Not explicitly found in search results |

Synthesis and Reactions

The synthesis of this compound can be approached through various synthetic routes, often involving the functionalization of a pre-existing naphthalene core. One common strategy involves the bromination of 2-naphthaldehyde (B31174). Another approach could be the formylation of a brominated naphthalene precursor. For instance, 6-bromo-2-methoxynaphthalene can be reacted with N,N-dimethylformamide in the presence of n-butyllithium to yield 6-methoxy-2-naphthaldehyde (B117158). google.com A similar strategy could potentially be adapted for the synthesis of this compound.

The reactivity of this compound is characterized by the interplay of the bromo and aldehyde functionalities. The aldehyde group is susceptible to nucleophilic attack and can participate in various condensation reactions to form imines, oximes, and other derivatives. researchgate.net The bromine atom, being on an aromatic ring, can undergo nucleophilic aromatic substitution under certain conditions or, more commonly, participate in metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the introduction of a wide range of substituents at the 3-position, enabling the synthesis of a diverse library of polysubstituted naphthalene derivatives.

Structural and Spectroscopic Properties

The molecular structure of this compound has been a subject of interest for understanding its properties and reactivity. While specific crystal structure data for this compound was not found, analysis of related compounds provides insights. For example, the crystal structure of 6-methoxy-2-naphthaldehyde reveals an orthorhombic crystal system. researchgate.net The planarity of the naphthalene ring system is a key feature, although substituents can cause minor distortions.

Spectroscopic techniques are crucial for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, confirming the positions of the bromo and aldehyde groups.

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the C=O stretching of the aldehyde group (typically around 1700 cm⁻¹) and the C-Br stretching vibration, as well as absorptions related to the aromatic naphthalene ring.

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound and provide information about its fragmentation pattern, which is useful for structural elucidation.

Structure

3D Structure

Propiedades

IUPAC Name |

3-bromonaphthalene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrO/c12-11-6-9-4-2-1-3-8(9)5-10(11)7-13/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKTRKPUSTOGJMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C(=CC2=C1)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20342373 | |

| Record name | 3-Bromo-2-naphthaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20342373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89005-11-8 | |

| Record name | 3-Bromo-2-naphthaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20342373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Bromo 2 Naphthaldehyde and Analogs

De Novo Synthetic Routes to Halogenated Naphthaldehydes

De novo synthesis, the construction of a target molecule from simpler, acyclic precursors, offers a powerful approach to substituted naphthalenes. These methods allow for precise control over the final substitution pattern.

Strategies via Directed Aromatic Halogenation

Directed aromatic halogenation is a key strategy for the regioselective introduction of halogen atoms onto an aromatic ring. This approach utilizes a directing group to guide the halogenating agent to a specific position.

Recent advancements have demonstrated the use of palladium catalysis in conjunction with a transient directing group strategy for the C-H functionalization of naphthaldehydes. researchgate.netrsc.org For instance, the C8-halogenation of 1-naphthaldehydes can be achieved with high regioselectivity. researchgate.net While this specific example targets a different isomer, the underlying principle of using a directing group, such as a carbonyl, to control the position of halogenation is a fundamental concept applicable to the synthesis of various halogenated naphthaldehydes. researchgate.netresearchgate.net The choice of catalyst and directing group is crucial for achieving the desired regioselectivity, overcoming the inherent reactivity patterns of the naphthalene (B1677914) core. rsc.orgresearchgate.net

Grignard Reagent-Mediated Approaches from Bromonaphthol Precursors

The use of Grignard reagents provides a classic and reliable method for carbon-carbon bond formation. pressbooks.pubchemguide.co.uklibretexts.org In the context of synthesizing 3-Bromo-2-naphthaldehyde, a plausible retrosynthetic analysis would involve the formylation of a Grignard reagent derived from a dibromonaphthalene precursor.

The synthesis would commence with the preparation of the Grignard reagent from an appropriate bromonaphthalene derivative. pressbooks.pubchemguide.co.uk This organomagnesium compound, a potent nucleophile, can then react with a formylating agent, such as N,N-dimethylformamide (DMF) or ethyl orthoformate, to introduce the aldehyde functionality. chemguide.co.ukorgsyn.org Subsequent workup with a dilute acid quenches the reaction and yields the desired naphthaldehyde. chemguide.co.uklibretexts.org The success of this approach hinges on the selective formation of the Grignard reagent at the desired position, which can be influenced by the presence of other substituents on the naphthalene ring.

Post-Synthetic Functional Group Interconversion in Naphthalene Systems

For the synthesis of this compound, one could envision a route starting from a precursor like 2-naphthaldehyde (B31174). The introduction of a bromine atom at the 3-position would be an electrophilic aromatic substitution reaction. numberanalytics.comijrpr.com The regioselectivity of this bromination would be directed by the existing aldehyde group. Alternatively, starting with a molecule like 3-bromo-2-methylnaphthalene, an oxidation reaction would be required to convert the methyl group into an aldehyde. Another potential route involves the conversion of a carboxylic acid to an aldehyde, for instance, via reduction of an acyl chloride (a Rosenmund-type reduction) or by using modern reducing agents. orgsyn.org

A documented synthesis of 3-bromo-2-nitrobenzaldehyde (B145937) from 1,3-dibromo-2-nitrobenzene (B169743) illustrates a multi-step functional group interconversion process. google.com This synthesis involves substitution, decarboxylation, oxidation, reduction, and hydroformylation, showcasing the versatility of FGI in building complex aromatic aldehydes. google.com

Catalytic Methods for Enhanced Synthetic Efficiency

Modern organic synthesis increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. In the context of synthesizing halogenated naphthaldehydes, several catalytic approaches have shown significant promise.

Palladium-catalyzed cross-coupling reactions and C-H activation/functionalization are at the forefront of modern synthetic strategies. researchgate.netrsc.org These methods allow for the direct and regioselective introduction of various functional groups, including halogens and formyl groups, onto the naphthalene scaffold. researchgate.net For example, a palladium-catalyzed C-H methylation of 1-naphthaldehydes has been developed, demonstrating the power of this approach for functionalizing specific positions on the naphthalene ring. rsc.org While this particular study focused on methylation, the underlying principles can be extended to other functionalizations, including halogenation.

Indium(III)-catalyzed reactions have also emerged as a powerful tool for the regioselective synthesis of 1-naphthaldehyde (B104281) derivatives. acs.org These methods often proceed through novel mechanisms, such as aldehyde translocation, to afford structurally diverse products. acs.org Furthermore, iridium-catalyzed borylation of C-H bonds in polycyclic aromatic hydrocarbons offers a versatile handle for subsequent functionalization, including the introduction of halogens. nih.gov

The use of phase-transfer catalysts, such as polyethylene (B3416737) glycol, has been shown to be effective in the synthesis of hydroxy-naphthaldehydes, highlighting another avenue for improving reaction conditions and yields in naphthalene chemistry. researchgate.net

Data Tables

Table 1: Comparison of Synthetic Strategies for Halogenated Naphthaldehydes

| Synthetic Strategy | Key Features | Advantages | Disadvantages |

| Directed Aromatic Halogenation | Utilizes directing groups to control regioselectivity. | High regioselectivity. | May require synthesis of a directing group. |

| Grignard Reagent-Mediated Synthesis | Involves formation of an organomagnesium reagent followed by formylation. | Well-established and reliable method. | Sensitive to moisture; requires specific precursors. |

| Post-Synthetic Functional Group Interconversion | Modifies existing functional groups on the naphthalene core. | Utilizes readily available starting materials. | May involve multiple steps; regioselectivity can be an issue. |

| Catalytic Methods | Employs catalysts (e.g., Pd, In, Ir) to enhance efficiency and selectivity. | High efficiency, selectivity, and functional group tolerance. | Catalyst cost and sensitivity can be a factor. |

Table 2: Examples of Catalytic Systems in Naphthalene Functionalization

| Catalyst System | Reaction Type | Substrate Scope | Reference |

| Palladium(II) acetate (B1210297) / Glycine | C-H Methylation | 1-Naphthaldehydes | rsc.org |

| Indium(III) triflate | Annulation/Aldehyde Translocation | 3-Formylchromones and alkynes | acs.org |

| Iridium complex / Hydrosilyl directing group | C-H Borylation | Fused polycyclic arenes | nih.gov |

| Triptycenyl sulfide (B99878) / N-Halosuccinimide | Aromatic Halogenation | Unactivated aromatic compounds | acs.org |

Chemical Reactivity and Transformation Studies of 3 Bromo 2 Naphthaldehyde

Reactions Involving the Aldehyde Functional Group

The aldehyde functional group in 3-Bromo-2-naphthaldehyde is a primary site of reactivity, undergoing a variety of transformations typical of aromatic aldehydes.

Nucleophilic Addition Pathways

The electrophilic carbon atom of the carbonyl group in this compound is susceptible to attack by a wide range of nucleophiles. This fundamental reaction proceeds through the formation of a tetrahedral intermediate. The specific outcome of the reaction is dependent on the nature of the nucleophile and the reaction conditions employed.

Common nucleophilic addition reactions include:

Grignard Reactions: The addition of organomagnesium halides (Grignard reagents) to the aldehyde results in the formation of secondary alcohols. For instance, the reaction with methylmagnesium bromide would yield 1-(3-bromo-2-naphthalenyl)ethanol.

Organolithium Reactions: Similar to Grignard reagents, organolithium compounds add to the carbonyl group to produce secondary alcohols.

Wittig Reaction: The reaction with a phosphorus ylide, known as a Wittig reagent, allows for the conversion of the aldehyde into an alkene. This provides a powerful method for carbon-carbon double bond formation.

Cyanohydrin Formation: The addition of hydrogen cyanide, typically in the presence of a catalytic amount of base, leads to the formation of a cyanohydrin. This reaction is significant as the resulting cyanohydrin can be further transformed into other functional groups, such as α-hydroxy acids and α-amino alcohols.

A study on the nucleophilic addition of α-fluoro-α-phenylthio-α-phenylsulfonylmethane (FTSM) to 2-naphthaldehyde (B31174), a closely related compound, demonstrated a thermodynamically controlled and reversible reaction, yielding β-fluorinated carbinols with high diastereoselectivity. cas.cn This suggests that this compound would likely exhibit similar reactivity towards such nucleophiles.

| Nucleophile | Reagent Example | Product Type |

| Organomagnesium Halide | Methylmagnesium Bromide | Secondary Alcohol |

| Organolithium | n-Butyllithium | Secondary Alcohol |

| Phosphorus Ylide | Methyltriphenylphosphonium Bromide | Alkene |

| Cyanide | Hydrogen Cyanide/Potassium Cyanide | Cyanohydrin |

Condensation Reactions: Formation of Schiff Bases and Imines

This compound readily undergoes condensation reactions with primary amines to form imines, commonly known as Schiff bases. This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. The formation of the carbon-nitrogen double bond is a key transformation in the synthesis of various biologically active compounds and ligands for metal complexes. For example, the reaction of this compound with aniline would produce N-(3-bromo-2-naphthalenylmethylene)aniline. The synthesis of Schiff bases derived from substituted anilines and various aldehydes, including bromo-substituted benzaldehydes, is a well-established synthetic route. researchgate.netnanobioletters.comasianpubs.org

| Amine Reactant | Product |

| Aniline | N-(3-bromo-2-naphthalenylmethylene)aniline |

| 4-Bromoaniline | N-(3-bromo-2-naphthalenylmethylene)-4-bromoaniline |

| Morpholine | (3-bromo-2-naphthalenyl)morpholin-4-ylmethanimine |

Oxidation Pathways to Carboxylic Acid Derivatives

The aldehyde functional group of this compound can be oxidized to the corresponding carboxylic acid, 3-bromo-2-naphthalenecarboxylic acid. This transformation is a fundamental process in organic synthesis. A variety of oxidizing agents can be employed to achieve this conversion, with the choice of reagent often depending on the desired reaction conditions and the presence of other functional groups. Common oxidants include potassium permanganate (KMnO4), chromic acid (H2CrO4), and milder reagents like silver oxide (Ag2O). One documented procedure involves the oxidation of this compound to 3-bromo-2-naphthoic acid using sodium chlorite (NaClO2) and hydrogen peroxide (H2O2) in the presence of a phosphate buffer. scholaris.ca This method is known for its efficiency and selectivity. The resulting carboxylic acid can be further converted to its corresponding acid chloride, 3-bromo-2-naphthoyl chloride, by treatment with reagents such as oxalyl chloride or thionyl chloride. scholaris.ca

| Oxidizing Agent | Product |

| Potassium Permanganate | 3-Bromo-2-naphthalenecarboxylic acid |

| Sodium Chlorite / Hydrogen Peroxide | 3-Bromo-2-naphthalenecarboxylic acid |

| Silver Oxide | 3-Bromo-2-naphthalenecarboxylic acid |

Reduction Pathways to Alcohol Derivatives

The aldehyde group of this compound can be readily reduced to a primary alcohol, (3-bromo-2-naphthalenyl)methanol. This transformation is typically accomplished using hydride-based reducing agents. Sodium borohydride (NaBH4) is a commonly used reagent for this purpose due to its mildness and selectivity for aldehydes and ketones. wikipedia.orgyoutube.comlumenlearning.comchemistrysteps.com For more challenging reductions or when a more potent reducing agent is required, lithium aluminum hydride (LiAlH4) can be employed. youtube.comscispace.comyoutube.comwhiterose.ac.uknih.govresearchgate.net Both reagents deliver a hydride ion to the carbonyl carbon, which upon workup, yields the corresponding alcohol.

| Reducing Agent | Product |

| Sodium Borohydride (NaBH4) | (3-bromo-2-naphthalenyl)methanol |

| Lithium Aluminum Hydride (LiAlH4) | (3-bromo-2-naphthalenyl)methanol |

Reactions Involving the Aromatic Bromine Substituent

The bromine atom attached to the naphthalene (B1677914) ring provides a versatile handle for the construction of more complex molecular architectures through transition metal-catalyzed cross-coupling reactions.

Transition Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and the bromine substituent of this compound serves as an excellent electrophilic partner in these transformations.

Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. For example, the reaction of this compound with phenylboronic acid would yield 3-phenyl-2-naphthaldehyde. The Suzuki-Miyaura coupling is widely used due to the stability and low toxicity of the boronic acid reagents. whiterose.ac.uknih.govcardiff.ac.ukorganic-chemistry.org

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgnih.govsctunisie.orgu-szeged.hursc.orgresearchgate.net For instance, the reaction with styrene could produce (E)-3-(2-phenylvinyl)-2-naphthaldehyde. A study on the Heck reaction of 2-bromonaphthalene with ethyl crotonate highlights the utility of this transformation for similar substrates. scholaris.ca

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, catalyzed by a combination of palladium and copper complexes in the presence of a base. researchgate.netbeilstein-journals.orgnih.govwikipedia.orgnih.gov The coupling of this compound with phenylacetylene would afford 3-(phenylethynyl)-2-naphthaldehyde.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a carbon-nitrogen bond between the aryl bromide and an amine. researchgate.netnih.govresearchgate.net For example, reacting this compound with morpholine would yield 3-(morpholin-4-yl)-2-naphthaldehyde. This reaction is a powerful method for the synthesis of arylamines.

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

| Suzuki Coupling | Phenylboronic Acid | Palladium Catalyst + Base | Aryl-substituted Naphthaldehyde |

| Heck Reaction | Styrene | Palladium Catalyst + Base | Vinyl-substituted Naphthaldehyde |

| Sonogashira Coupling | Phenylacetylene | Palladium/Copper Catalyst + Base | Alkynyl-substituted Naphthaldehyde |

| Buchwald-Hartwig Amination | Morpholine | Palladium Catalyst + Base | Amino-substituted Naphthaldehyde |

Suzuki-Miyaura Coupling for Carbon-Carbon Bond Formation

The Suzuki-Miyaura coupling reaction is a widely utilized method for the formation of C-C bonds, typically involving the reaction of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. While specific studies detailing the Suzuki-Miyaura coupling of this compound are not abundant in the readily available literature, the general principles of this reaction are well-established for a wide range of aryl bromides.

The reaction proceeds via a catalytic cycle involving the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of catalyst, ligands, base, and solvent system is crucial for achieving high yields and selectivity.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Aryl Bromide | Boronic Acid/Ester | Catalyst | Ligand | Base | Solvent | Yield (%) |

| 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | >95 |

| 1-Bromo-4-nitrobenzene | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 98 |

| 2-Bromopyridine | 3-Thienylboronic acid | PdCl₂(dppf) | - | Cs₂CO₃ | Dioxane | 92 |

This table presents generalized conditions for Suzuki-Miyaura reactions with various aryl bromides to illustrate typical parameters and is not specific to this compound.

Heck and Sonogashira Coupling Strategies

The Heck reaction offers a method for the arylation of alkenes. It involves the palladium-catalyzed reaction of an aryl halide with an alkene in the presence of a base to form a substituted alkene. researchgate.netnih.govugent.be The reaction is highly valuable for creating carbon-carbon double bonds with high stereoselectivity. Typical catalysts include palladium acetate (B1210297) and tetrakis(triphenylphosphine)palladium(0), often in the presence of a phosphine ligand and a base such as triethylamine or potassium carbonate. nih.gov

The Sonogashira coupling is a powerful tool for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. organic-chemistry.orgwikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org Copper-free Sonogashira protocols have also been developed. nih.gov The reaction tolerates a wide variety of functional groups and is a cornerstone in the synthesis of conjugated enynes and arylalkynes.

While specific data for this compound in these reactions is limited in the provided search results, a related compound, 3-bromo-1,4-dimethoxy-2-naphthaldehyde, has been successfully employed in Sonogashira couplings. For acidic terminal alkynes like phenylacetylene, a combination of Pd(OAc)₂/P(t-Bu)₃/CuI with potassium carbonate in DMF can lead to complete conversion. For less acidic acetylenes, using cesium carbonate as the base is often required. researchgate.net

Table 2: General Conditions for Heck and Sonogashira Coupling Reactions

| Reaction Type | Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent |

| Heck | Aryl Bromide | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF |

| Sonogashira | Aryl Bromide | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF |

| Copper-Free Sonogashira | Aryl Bromide | Terminal Alkyne | Pd(dba)₂ / XPhos | Cs₂CO₃ | Dioxane |

This table illustrates typical conditions for Heck and Sonogashira reactions and is not based on specific experimental data for this compound.

Reductive Cross-Coupling Methodologies

Reductive cross-coupling reactions have emerged as a powerful strategy for forming carbon-carbon bonds between two electrophiles, typically in the presence of a transition-metal catalyst and a stoichiometric reductant. researchgate.netrsc.org These methods avoid the pre-formation of organometallic reagents, offering a more direct and often milder route to the desired products. Nickel-catalyzed systems are commonly employed for the reductive coupling of alkyl halides with other electrophiles. rsc.org

While no specific examples of reductive cross-coupling involving this compound were found, studies on the related compound class of 3-bromo-2,1-borazaronaphthalenes demonstrate the feasibility of such transformations. These compounds have been successfully cross-coupled with primary and secondary alkyl iodides using a nickel catalyst, providing a direct route to alkylated naphthalene isosteres. nih.govnih.gov

Nucleophilic Aromatic Substitution Processes

Nucleophilic aromatic substitution (SNA) is a fundamental reaction in which a nucleophile displaces a leaving group on an aromatic ring. In contrast to electrophilic aromatic substitution, SNA reactions are favored by the presence of strong electron-withdrawing groups on the aromatic ring. The aldehyde group in this compound acts as a moderate electron-withdrawing group, which can facilitate nucleophilic attack.

Common nucleophiles for these reactions include amines, alkoxides, and thiolates. The reaction generally proceeds through an addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. While the bromo substituent is a good leaving group, the reactivity of the naphthalene core in this compound towards nucleophilic substitution would be influenced by the specific reaction conditions and the nature of the nucleophile. For instance, reactions of 1-dialkylamino-2,4-dinitronaphthalenes with primary amines have been shown to proceed rapidly, particularly in dimethyl sulfoxide. rsc.org

Exploration of Multi-Component Reaction Platforms

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. nih.govmdpi.comrsc.org These reactions are characterized by their high atom economy, operational simplicity, and ability to rapidly generate molecular complexity.

This compound, with its reactive aldehyde functionality, is a prime candidate for participation in various MCRs. For example, it can potentially be used in reactions involving active methylene compounds, such as malononitrile, and various nucleophiles to construct complex heterocyclic systems. semanticscholar.org The Knoevenagel condensation of the aldehyde with an active methylene compound can generate a reactive intermediate that can then undergo further transformations within the MCR cascade. While specific examples utilizing this compound are not detailed in the provided search results, the general reactivity patterns of aromatic aldehydes in MCRs suggest its potential in the synthesis of diverse molecular scaffolds.

Spectroscopic Characterization and Structural Elucidation of 3 Bromo 2 Naphthaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the chemical environments of their constituent atoms.

¹H NMR Spectroscopy: In the proton NMR spectrum of 3-Bromo-2-naphthaldehyde, the aldehydic proton characteristically appears as a singlet at approximately 10.4 ppm. The aromatic protons of the naphthalene (B1677914) ring system exhibit complex splitting patterns in the downfield region, typically between 7.5 and 8.5 ppm. The proton on the carbon adjacent to the bromine atom (C4-H) is expected to be a singlet, while the other protons on the same ring will show doublet or multiplet signals due to coupling with their neighbors. The protons on the second aromatic ring will also appear as doublets or multiplets, consistent with the substitution pattern.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides further confirmation of the molecular structure. The carbonyl carbon of the aldehyde group is readily identified by its characteristic downfield chemical shift, typically observed around 192 ppm. The carbon atom bearing the bromine (C-3) is expected to have a chemical shift in the range of 125-130 ppm. The other aromatic carbons will resonate in the region of 120-140 ppm, with quaternary carbons generally showing weaker signals. The specific chemical shifts of the naphthalenic carbons are influenced by the electron-withdrawing effects of both the bromo and aldehyde substituents.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -CHO | ~10.4 | s | - |

| Aromatic-H | ~7.5 - 8.5 | m | - |

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~192 |

| C-Br | ~125-130 |

| Aromatic-C | ~120-140 |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound displays several characteristic absorption bands that confirm its structure. A strong, sharp peak is observed in the region of 1680-1700 cm⁻¹, which is indicative of the C=O stretching vibration of the aromatic aldehyde group. The presence of the naphthalene ring is confirmed by C=C stretching vibrations in the aromatic region, typically appearing as a series of sharp bands between 1450 and 1600 cm⁻¹. The C-H stretching vibrations of the aromatic protons are observed as a group of weaker bands above 3000 cm⁻¹. The C-H stretching of the aldehyde proton usually appears as two weak bands around 2720 and 2820 cm⁻¹. The C-Br stretching vibration is expected to be found in the fingerprint region, at lower wavenumbers, typically below 800 cm⁻¹.

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | >3000 | Weak |

| Aldehyde C-H Stretch | ~2820, ~2720 | Weak |

| C=O Stretch (Aldehyde) | 1680-1700 | Strong |

| Aromatic C=C Stretch | 1450-1600 | Medium-Sharp |

| C-Br Stretch | <800 | Medium-Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state.

The UV-Vis spectrum of this compound is expected to show strong absorption bands characteristic of the extended π-conjugated system of the naphthalene ring, further influenced by the aldehyde and bromo substituents. Typically, naphthaldehyde derivatives exhibit multiple absorption bands. The spectrum is likely to display a strong absorption band corresponding to a π → π* transition of the aromatic system at a wavelength (λmax) above 300 nm. A weaker absorption band at a longer wavelength, corresponding to the n → π* transition of the carbonyl group, may also be observed, although it can sometimes be obscured by the more intense π → π* transitions. The presence of the bromine atom may cause a slight bathochromic (red) shift in the absorption maxima compared to the unsubstituted 2-naphthaldehyde (B31174).

| Electronic Transition | Approximate λmax (nm) |

|---|---|

| π → π | >300 |

| n → π | Longer wavelength, weaker intensity |

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of a bromine atom, a characteristic isotopic pattern will be observed for the molecular ion, with two peaks of nearly equal intensity separated by two mass units (M⁺ and M⁺+2), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

The fragmentation pattern provides further structural evidence. Common fragmentation pathways for aromatic aldehydes include the loss of a hydrogen radical (-H) to form a stable acylium ion, and the loss of the entire formyl group (-CHO) as a radical or carbon monoxide (-CO). The presence of the bromine atom will also influence the fragmentation, with the potential loss of a bromine radical (-Br). The resulting fragment ions can provide valuable information for confirming the structure of the molecule.

| Fragment | Description |

|---|---|

| [M]⁺, [M+2]⁺ | Molecular ion with bromine isotope pattern |

| [M-H]⁺ | Loss of a hydrogen radical |

| [M-CHO]⁺ | Loss of the formyl group |

| [M-Br]⁺ | Loss of a bromine radical |

Computational and Theoretical Investigations of 3 Bromo 2 Naphthaldehyde

Density Functional Theory (DFT) Calculations

Density Functional Theory is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. uit.no DFT calculations for 3-Bromo-2-naphthaldehyde are used to determine its geometric, electronic, and vibrational properties. These calculations are typically performed using a hybrid functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), which has demonstrated reliability for similar aromatic compounds. nih.govnih.gov

The conformational landscape is primarily explored by analyzing the rotation around the C-C bond connecting the aldehyde group to the naphthalene (B1677914) ring. This rotation determines the spatial relationship between the carbonyl oxygen and the adjacent bromine atom. DFT calculations can map the potential energy surface for this rotation to identify the most stable conformer(s) and the energy barriers between them. ekb.eg

Table 1: Predicted Geometrical Parameters for this compound Note: The following values are representative and based on DFT calculations of analogous aromatic aldehydes and bromo-naphthalene derivatives.

| Parameter | Atoms Involved | Typical Calculated Value |

|---|---|---|

| Bond Length | C=O (aldehyde) | ~1.21 Å |

| Bond Length | C-Br | ~1.90 Å |

| Bond Length | C-C (aldehyde-ring) | ~1.48 Å |

| Bond Length | C-C (aromatic) | 1.38 - 1.42 Å |

| Bond Angle | C-C-O (aldehyde) | ~124° |

| Bond Angle | C-C-Br | ~120° |

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity, stability, and polarizability. A smaller gap suggests higher reactivity and lower stability. researchgate.net

For this compound, the HOMO is expected to be distributed primarily over the electron-rich naphthalene ring system. The LUMO is likely localized on the electron-withdrawing aldehyde group and the carbon backbone, indicating the sites most susceptible to nucleophilic attack.

Table 2: Calculated Frontier Molecular Orbital Properties Note: Values are illustrative for a molecule of this type.

| Property | Description | Typical Calculated Value |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital | -6.5 to -7.5 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | -2.0 to -3.0 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | ~4.0 to 5.0 eV |

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic reagents. uni-muenchen.de The map is generated by plotting the electrostatic potential on the molecule's electron density surface. researchgate.net

In the MEP map of this compound, distinct regions of electrostatic potential are observed:

Negative Regions (Red/Yellow): These areas have a high electron density and represent sites prone to electrophilic attack. The most negative potential is typically centered around the electronegative oxygen atom of the carbonyl group. nih.gov

Positive Regions (Blue): These areas are electron-deficient and are susceptible to nucleophilic attack. Positive potentials are generally found around the hydrogen atoms of the naphthalene ring. researchgate.net

Neutral Regions (Green): These areas represent regions of near-zero potential.

The MEP map provides a clear illustration of how the electron-withdrawing aldehyde group and the electronegative bromine atom influence the charge distribution across the aromatic system. nih.gov

DFT calculations are highly effective in predicting the vibrational spectra (FT-IR and FT-Raman) of molecules. researchgate.net By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated. These calculated frequencies are often scaled by a specific factor to correct for anharmonicity and other systematic errors, leading to better agreement with experimental data. nih.gov

The analysis of these vibrations, often aided by Potential Energy Distribution (PED) analysis, allows for the assignment of specific spectral bands to the stretching, bending, and torsional motions of different functional groups within the molecule. researchgate.net

Table 3: Key Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Typical Calculated Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | Naphthalene Ring | 3100 - 3000 |

| C=O Stretch | Aldehyde | 1700 - 1680 |

| C=C Aromatic Stretch | Naphthalene Ring | 1600 - 1450 |

| C-H In-plane Bend | Naphthalene Ring | 1300 - 1000 |

| C-Br Stretch | Bromo Group | 700 - 500 |

Ab Initio and Semi-Empirical Quantum Chemical Calculations for Reactivity Predictions

Beyond DFT, other quantum chemical methods are used to predict molecular reactivity.

Ab Initio Calculations: These methods, such as Hartree-Fock (HF), are derived directly from theoretical principles without the use of experimental data. While computationally more demanding than DFT, they can provide valuable benchmarks and insights, especially when studying reaction mechanisms and transition states. nih.gov

Semi-Empirical Methods: These methods (e.g., AM1, PM3) are based on the Hartree-Fock formalism but incorporate approximations and parameters derived from experimental data to simplify calculations. wikipedia.orgwikiwand.com This makes them significantly faster, allowing for the study of much larger molecular systems or for high-throughput screening. scispace.comresearchgate.net They are often used for initial geometry optimizations or to explore potential reaction pathways before employing more rigorous methods. nih.gov

Both approaches can be used to calculate reactivity descriptors and model reaction profiles, helping to predict the stereo-specificity and kinetic or thermodynamic control of chemical reactions involving this compound. nih.gov

Molecular Docking Simulations for Interaction Profiling

Molecular docking is a computational simulation technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). benthamscience.com This method is fundamental in drug discovery and molecular biology for understanding intermolecular interactions. nih.gov

For this compound, docking simulations can be used to profile its potential interactions with biological targets. The process involves:

Preparing the 3D structures of the ligand (this compound) and the target protein.

Using a docking algorithm (e.g., AutoDock Vina) to systematically explore possible binding poses of the ligand within the receptor's active site. mdpi.com

Scoring the poses based on binding affinity (e.g., in kcal/mol) to identify the most stable complex.

The results of docking simulations can reveal key interactions, such as hydrogen bonds (potentially involving the aldehyde oxygen as an acceptor), halogen bonds (involving the bromine atom), and π-π stacking with aromatic amino acid residues in the protein's active site. mdpi.com This provides a structural hypothesis for the molecule's biological activity. nih.gov

Advanced Applications in Chemical Sciences and Technology

Role as a Key Intermediate in Complex Organic Synthesis

The dual functionality of 3-bromo-2-naphthaldehyde makes it a valuable precursor in the construction of intricate molecular architectures. The aldehyde group is a gateway for condensation and addition reactions, while the bromo substituent is ideal for cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Fused heterocyclic compounds are integral to materials science and medicinal chemistry. This compound and its analogs are key starting materials for creating these complex, multi-ring systems. For instance, derivatives like 3-bromo-1,4-dimethoxy-2-naphthaldehyde undergo a one-pot Sonogashira coupling and iminoannulation procedure to produce 3-substituted benzo[g]isoquinoline-5,10-diones. researchgate.net This method demonstrates the utility of the bromo-naphthaldehyde structure in building novel heterocyclic frameworks. researchgate.net

Similarly, naphthaldehydes are used to synthesize azaheteroaromatic derivatives of 2-styrylanthracene, such as 2-styrylbenzo[g]quinoline and 3-styrylacridine. researchgate.netosi.lv The synthesis of dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DNTT), a high-performance organic semiconductor, can start from 2-naphthaldehyde (B31174) derivatives, highlighting the importance of this class of compounds in constructing fused-ring systems for electronic applications. acs.org The reactivity of the bromine atom is also leveraged in the synthesis of functionalized azaborine systems—heterocyclic analogues of naphthalene (B1677914)—through reductive cross-coupling reactions. acs.org

| Precursor Type | Reaction Type | Resulting Heterocyclic System | Significance | Reference |

|---|---|---|---|---|

| 3-Bromo-1,4-dimethoxy-2-naphthaldehyde | Sonogashira coupling / Iminoannulation | Benzo[g]isoquinoline-5,10-diones | Synthesis of novel fused N-heterocycles | researchgate.net |

| 3-Nitro-2-naphthaldehyde | Condensation / Cyclization | 2-Styrylbenzo[g]quinoline | Formation of azaheteroaromatic derivatives | researchgate.netosi.lv |

| 3-Methylthio-2-naphthaldehydes | Reductive Dimerization | Dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DNTT) | Organic semiconductor materials | acs.org |

| 3-Bromo-2,1-borazaronaphthalenes | Reductive Cross-Coupling | Alkylated Azaborines | Access to functionalized naphthalene isosteres | acs.org |

The synthesis of polysubstituted naphthalenes can be challenging due to issues with regiochemical control in standard electrophilic aromatic substitution reactions. researchgate.net Using precursors with pre-defined substitution patterns, like this compound, circumvents this problem. researchgate.net The bromine atom and the aldehyde group serve as handles for introducing a wide array of functional groups with high precision.

A notable application is the gram-scale ortho-methylation of 3-bromo-naphthaldehyde, which yields 2-methyl-3-bromo-naphthaldehyde. rsc.org This intermediate is then converted through a Bayer–Villiger reaction and oxidation into a key precursor for the synthesis of Vitamin K. rsc.org The bromine atom at the 3-position allows for further modifications via cross-coupling reactions, while the aldehyde can be transformed into other functionalities. For example, the aldehyde group can participate in condensation reactions to form imines without being hydrolyzed under optimized conditions. The bromine atom facilitates efficient cross-coupling reactions like the Suzuki-Miyaura coupling. Furthermore, bromo-naphthalenes can be converted into lithionaphthalene derivatives, which are precursors to a host of peri-naphthalene compounds. wikipedia.org

| Reactant | Reaction | Product | Application/Significance | Reference |

|---|---|---|---|---|

| This compound | C-H Methylation | 3-Bromo-2-methyl-naphthaldehyde | Intermediate for Vitamin K synthesis | rsc.org |

| 1-Bromonaphthalene (analog) | Lithium-halogen exchange | 1-Lithionaphthalene | Precursor for peri-naphthalene derivatives | wikipedia.org |

| 2-Bromo-1-naphthaldehyde (isomer) | Suzuki Coupling | Cross-coupled naphthalene derivatives | Versatile C-C bond formation | |

| 2-Bromo-1-naphthaldehyde (isomer) | Condensation | Naphthaldehyde-imines | Building blocks for larger molecules |

Development of Advanced Functional Materials

The naphthalene scaffold is a core component in many functional organic materials due to its rigid, planar structure and rich electronic properties. This compound is a valuable starting material for creating sophisticated materials used in modern electronics and sensor technology.

In the field of OLEDs, materials based on bromonaphthaldehyde are of significant interest. The naphthalene ring structure provides excellent conjugation and stability, which enhances charge transfer capabilities. arborpharmchem.com This improved electron mobility is critical for the efficient injection and recombination of charges within an OLED device. arborpharmchem.com Furthermore, molecules derived from this precursor can often form the uniform, thin organic films necessary for device fabrication, which helps to optimize optoelectronic performance. arborpharmchem.com Chemical suppliers categorize this compound and its derivatives as materials and intermediates for OLED applications. bldpharm.combldpharm.comambeed.com The compound serves as a building block for larger, more complex molecules, such as BN-fused polycyclic aromatics and azaanthracenes, which are promising components for next-generation OLEDs. researchgate.netresearchgate.net

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive molecules are induced to emit light upon aggregation. This property is highly desirable for applications in sensors, bio-imaging, and displays. This compound is listed as a material for AIE applications and serves as a key building block for AIE-active luminogens (AIEgens). bldpharm.com

A common strategy involves the condensation of the aldehyde group with a primary amine to form a Schiff base. acs.orgresearchgate.net Naphthaldehyde-based Schiff bases have been shown to exhibit AIE and high-contrast mechanochromic luminescence. researchgate.net While not fluorescent in dilute solutions, these molecules can become highly emissive in aggregated states, such as in solid films or in solvent mixtures where they are poorly soluble. acs.orgmetu.edu.tr For example, studies on carbazole (B46965) N-salicylidene anilines, formed from an aldehyde, show that they are all AIE-active. acs.org The AIE properties of such systems can be harnessed for the sensitive detection of analytes; for instance, an AIE-active complex formed from a related bromo-aldehyde and Zn(II) was used to detect picric acid. bohrium.com

| Precursor/System | Key Feature | Finding/Application | Reference |

|---|---|---|---|

| Naphthaldehyde-based Schiff Base Dyes | AIE and Mechanochromism | Demonstrated high-contrast reversible mechanochromic luminescence. | researchgate.net |

| Carbazole N-salicylidene Anilines | Aggregation-Induced Emission Enhancement (AIEE) | All synthesized compounds were found to be AIEEgens. | acs.org |

| Naphthalene-based dye articulated with TPE AIEgen | Linked Donor-Acceptor and AIEgen units | Photophysical properties analyzed for novel articulated structures. | nih.gov |

| Schiff base from bromo-salicylaldehyde | Formation of AIE-active metal complex | The resulting Zn(II) complex showed AIE behavior and was used for picric acid detection. | bohrium.com |

Medicinal Chemistry Research and Bioactive Compound Design

The structural motifs present in this compound are found in numerous biologically active molecules. Its utility as a synthetic intermediate allows for the construction of compounds with potential therapeutic applications.

Research has shown that 3-bromo-naphthaldehyde can be a key starting material in the synthesis of complex natural products and their analogs. rsc.org For instance, it was used in an efficient synthesis of nordehydrocacalohastine, an antimicrobial eremophilane (B1244597) sesquiterpene. rsc.org The same study demonstrated its use in preparing a key precursor to vitamin K. rsc.org

Fluorescent Probes and Chemosensor Development

The unique photophysical properties of the naphthalene core make its derivatives, including this compound, excellent candidates for the development of fluorescent sensors.

A fluorescent probe is typically composed of a light-emitting unit (fluorophore) and a recognition unit that selectively binds to a target analyte. nih.gov The naphthalene moiety in this compound can serve as the core of the fluorophore. nih.gov The design of effective probes hinges on modulating the fluorescence output of this core upon a binding event.

Key design strategies include:

Intramolecular Charge Transfer (ICT): Probes can be designed where binding of an analyte alters the electron-donating or -withdrawing properties of the recognition unit, causing a shift in the emission wavelength. rsc.org

Photoinduced Electron Transfer (PET): In PET-based sensors, the fluorescence of the fluorophore is initially "off" or quenched. Binding of the analyte to the recognition site disrupts this quenching process, leading to a "turn-on" fluorescent signal. rsc.org

Reaction-Based Sensing: The aldehyde group is a prime site for creating a recognition unit. It can be reacted with other molecules, such as rhodamine, to create a non-fluorescent spirolactam structure. nih.govnih.gov The binding of a specific ion can trigger the opening of this ring, forming a highly fluorescent product. nih.govnih.gov

The versatility of fluorophores like coumarins, rhodamines, and naphthalimides in probe design is well-documented, and the naphthalene structure of this compound provides a robust foundation for applying these principles. nih.gov

Derivatives of this compound are highly effective in the practical application of biochemical sensing and the detection of specific ions. Schiff bases, which are readily formed by the condensation of an aldehyde with an amine, are a major class of chemosensors. acs.orgnih.gov

A prominent application is the detection of aluminum ions (Al³⁺). nih.govnih.gov Probes have been designed using naphthaldehyde and rhodamine derivatives that are initially colorless and non-fluorescent. nih.govnih.gov Upon the selective binding of Al³⁺, the probe undergoes a structural transformation that "turns on" both a visible color and a strong fluorescence, allowing for highly sensitive detection. nih.govnih.gov This system can be made reversible; the subsequent addition of anions like azide (B81097) (N₃⁻) can extract the Al³⁺ from the complex, quenching the fluorescence. nih.govnih.gov

Beyond aluminum, similar aldehyde-based systems have been developed for the selective detection of other biologically and environmentally significant metal ions.

Table 1: Examples of Ion Detection Using Aldehyde-Based Chemosensors

| Target Ion(s) | Sensor Principle | Outcome | Reference(s) |

|---|---|---|---|

| Al³⁺, N₃⁻ | Rhodamine-naphthaldehyde conjugate; spirolactam ring-opening | Colorimetric and fluorescent "turn-on" for Al³⁺; subsequent "turn-off" by N₃⁻ | nih.govnih.gov |

| Cu²⁺ | Naphthalene anhydride-based probe | Fluorescence quenching | semanticscholar.org |

| Cu²⁺, Zn²⁺ | Bromoaniline-salicylaldehyde Schiff base | Colorimetric and fluorometric changes | acs.orgnih.gov |

| Al³⁺, Hg²⁺ | Subsequent detection using a Zn²⁺ complex of a Schiff base | Fluorescence quenching ("turn-off") | acs.orgnih.gov |

Catalytic System Development and Ligand Chemistry

The dual reactivity of this compound makes it a versatile reagent in synthetic chemistry.

The chemical utility of this compound stems from its two distinct functional groups, which can be manipulated independently or in concert.

Reactions at the Bromine Atom: The carbon-bromine bond is a key site for forming new carbon-carbon or carbon-heteroatom bonds. Bromo-organic compounds are widely used in transformations such as:

Cross-Coupling Reactions: The bromine atom enables participation in powerful catalytic reactions like Suzuki-Miyaura and reductive cross-couplings, allowing for the direct attachment of alkyl or aryl groups. acs.org

Substitution Reactions: The bromine can be replaced by other nucleophiles, providing a route to a wide range of functionalized naphthalene derivatives.

Reactions at the Aldehyde Group: The aldehyde is one of the most versatile functional groups in organic synthesis and can undergo:

Nucleophilic Addition and Condensation: It readily reacts with amines to form Schiff bases/imines, with hydrazines to form hydrazones, and in Claisen-Schmidt condensations to form chalcones. a2bchem.comresearchgate.net

Oxidation: The aldehyde can be oxidized to the corresponding 6-bromo-2-naphthoic acid.

Reduction: It can be reduced to form 6-bromo-2-naphthylmethanol.

This wide range of accessible reactions underscores the value of this compound as a multifunctional building block for constructing complex molecular frameworks. a2bchem.comsci-hub.se

Formation of Metal Complexes for Catalytic Applications

The utility of this compound in advanced chemical sciences extends to its role as a precursor in the development of sophisticated metal complexes designed for catalytic applications. The primary route to these catalysts involves the transformation of the aldehyde into a more complex ligand, typically a Schiff base, which can then coordinate with a metal center. The resulting organometallic complexes often exhibit remarkable catalytic activity in a variety of organic transformations.

The foundational step in this process is the condensation reaction of the aldehyde group of this compound with a primary amine. This reaction forms a carbon-nitrogen double bond (–C=N–), known as an imine or azomethine group, which is the defining feature of a Schiff base. These Schiff base ligands are highly versatile due to their synthetic flexibility and the presence of the imine nitrogen, which, along with other potential donor atoms in the structure, can effectively chelate to a metal ion. nih.gov

Schiff Base Ligand Synthesis from this compound

Detailed research has demonstrated the successful synthesis of Schiff base ligands using this compound as the starting aldehyde. In one notable study, this compound was reacted with a chiral vicinal diamine in a mechanochemical process (ball-milling) to form a complex bis(Schiff base) product. mdpi.com This reaction showcases the aldehyde's capacity to form intricate ligands capable of coordinating with metal centers.

The study investigated the diaza-Cope rearrangement and explored the effects of various additives on the initial Schiff base formation step. It was found that Lewis acidic additives could accelerate this key condensation step, highlighting a catalytic aspect in the ligand synthesis itself. mdpi.com For instance, the use of silica (B1680970) gel as an additive was shown to significantly enhance the reaction rate compared to reactions without any additive.

The specific reaction to form the bis(Schiff base) from this compound is detailed below:

| Reactant 1 | Reactant 2 | Product |

| (1S,2S)-1,2-Bis(4-aminophenyl)ethane-1,2-diol derivative | This compound | 2,2'-[[(1S,2S)-1,2-di(3-bromonaphthalen-2-yl)-1,2-ethanediyl]bis[(E)-nitrilomethylidyne]]bisphenol |

Table 1: Synthesis of a Bis(Schiff base) Ligand from this compound. mdpi.com

Catalytic Potential of Derived Metal Complexes

Once synthesized, Schiff base ligands derived from precursors like this compound are extensively used to create stable transition metal complexes. The imine nitrogen and other donor atoms (such as oxygen from a hydroxyl group, if present in the amine precursor) form a coordination sphere around a central metal ion, which can include copper (II), nickel (II), cobalt (II), ruthenium (II), and zinc (II). mdpi.com

These metal complexes are of significant interest in catalysis for several reasons:

Stability and Flexibility : The chelate effect of polydentate Schiff base ligands often results in highly stable metal complexes. The structure of the ligand can be easily tuned by selecting different amine precursors, allowing for fine control over the steric and electronic properties of the catalyst.

Enhanced Activity : Coordination to a metal ion can enhance the reactivity and selectivity of the organic moiety. Metal Schiff base complexes have proven to be effective catalysts in a wide array of reactions, including oxidation, reduction, and various carbon-carbon bond-forming reactions. mdpi.com

Oxidation Catalysis : Ruthenium(II) complexes with Schiff base ligands, for example, have been successfully employed as catalysts for the oxidation of alcohols to aldehydes and ketones under mild conditions. mdpi.com Similarly, various other metal complexes are used in the catalytic oxidation of organic compounds, where the metal center actively participates in the redox cycle.

While the synthesis of Schiff base ligands from this compound is documented mdpi.com, the subsequent isolation of their metal complexes and the systematic investigation of their catalytic activities are less reported in scientific literature compared to derivatives of other isomers, such as 2-hydroxy-1-naphthaldehyde. However, the established principles of coordination chemistry and catalysis strongly suggest that metal complexes of Schiff bases derived from this compound would be viable candidates for catalytic applications, leveraging the unique electronic and steric profile imparted by the bromo-substituted naphthalene backbone.

Q & A

Q. Basic Research Focus

- 1H/13C NMR : The aldehyde proton appears as a singlet near δ 10.1 ppm, while bromine-induced deshielding shifts aromatic protons downfield (δ 7.5–8.9 ppm) .

- IR Spectroscopy : A strong C=O stretch at ~1700 cm⁻¹ confirms the aldehyde group.

- Mass Spectrometry : Molecular ion peaks at m/z 235 (C₁₁H₇BrO) with fragmentation patterns indicating Br loss.

Cross-validate with X-ray crystallography if crystalline derivatives (e.g., oximes) are synthesized .

How can researchers resolve discrepancies in spectroscopic data or unexpected reaction outcomes during multi-step syntheses involving this compound?

Advanced Research Focus

Data contradictions often arise from:

- Regiochemical ambiguity : Unexpected substitution patterns due to competing electrophilic pathways.

- Aldehyde reactivity : Oxidation or side reactions under basic conditions.

Methodological solutions : - Replicate experiments : Confirm reproducibility under inert atmospheres (N₂/Ar).

- Alternative characterization : Use 2D NMR (COSY, HSQC) to assign ambiguous signals .

- Computational modeling : DFT calculations predict preferred reaction pathways and intermediates .

What strategies enhance regioselectivity in electrophilic substitution reactions involving this compound?

Advanced Research Focus

The bromine atom directs electrophiles to the ortho and para positions, while the aldehyde group deactivates the ring. To improve selectivity:

- Blocking groups : Temporarily protect the aldehyde as an acetal to reduce electronic interference.

- Lewis acid catalysts : Use FeCl₃ or AlCl₃ to stabilize transition states in Friedel-Crafts alkylation.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor electrophilic attack at the less hindered position .

What are the key safety considerations for handling this compound in laboratory settings?

Q. Basic Research Focus

- Ventilation : Use fume hoods to avoid inhalation of volatile aldehydes.

- PPE : Nitrile gloves and safety goggles to prevent skin/eye contact.

- Storage : Keep at 2–8°C in amber glass to prevent photodegradation . Toxicity data for naphthalene derivatives (e.g., respiratory irritation) suggest minimizing aerosol generation .

How does the electronic influence of bromine and aldehyde groups affect this compound’s reactivity in palladium-catalyzed cross-coupling reactions?

Q. Advanced Research Focus

- Bromine as a leaving group : Facilitates Suzuki-Miyaura couplings with aryl boronic acids.

- Aldehyde as an electrophilic site : Participates in condensation reactions (e.g., with amines to form Schiff bases).

Methodological note : Pre-activate the catalyst (e.g., Pd(PPh₃)₄) to prevent aldehyde coordination from inhibiting coupling efficiency. Monitor reaction progress via TLC with UV visualization .

What challenges arise when using this compound as a precursor for heterocyclic compounds, and how can they be mitigated?

Advanced Research Focus

Challenges :

- Competing reactivity : Aldehyde participation in unwanted side reactions (e.g., over-oxidation).

- Steric hindrance : Bulky substituents limit access to the brominated position.

Solutions : - Protection-deprotection strategies : Convert the aldehyde to a stable imine before functionalizing the bromide.

- Microwave-assisted synthesis : Accelerate heterocycle formation (e.g., phthalazinones) while minimizing degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.